5-Bromo-2,4-dimethoxybenzyl alcohol
Overview
Description
5-Bromo-2,4-dimethoxybenzyl alcohol is an organic compound with the molecular formula C9H11BrO3. It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl alcohol structure. This compound appears as a white to pink-purple crystalline powder and is slightly soluble in chloroform and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol can be achieved through the bromination of 2,4-dimethoxybenzyl alcohol. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
For industrial production, a one-pot method is often employed. This method involves the electrophilic bromination of 3,4-dimethoxytoluene followed by free radical bromination of the benzyl methyl group. The process is carried out in a non-polar solvent with sulfuric acid as a catalyst, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form 2,4-dimethoxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2,4-dimethoxybenzaldehyde or 5-Bromo-2,4-dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used
Scientific Research Applications
5-Bromo-2,4-dimethoxybenzyl alcohol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is employed in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzyl alcohol involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in other contexts. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dimethoxybenzyl alcohol: Similar structure but with different positioning of the methoxy groups, affecting its reactivity and applications.
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar structure but with different positioning of the bromine atom, influencing its chemical behavior
Uniqueness
5-Bromo-2,4-dimethoxybenzyl alcohol is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity patterns and make it valuable in targeted synthetic applications. Its unique structure allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(5-bromo-2,4-dimethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVZRBOTWOZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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